molecular formula C6H12N4 B13605957 n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine

n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B13605957
M. Wt: 140.19 g/mol
InChI Key: XGCYFVUZFFZBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine typically involves the reaction of 1H-1,2,4-triazole with n-methyl-3-bromopropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .

Scientific Research Applications

n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: n-Methyl-3-(1h-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its n-methyl group and propan-1-amine moiety contribute to its versatility in various applications, making it a valuable compound for research and development .

Biological Activity

n-Methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)propan-1-one with methyl amine. The reaction conditions and purification methods can vary; however, common techniques include recrystallization and chromatography to ensure high purity of the final product.

Chemical Structure

The molecular formula of this compound is C₆H₁₂N₄. Its structure features a triazole ring which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown promising activity against various pathogenic bacteria. For example, it was tested against the ESKAPE pathogens— a group known for their antibiotic resistance— and displayed significant antibacterial activity .

Pathogen Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Klebsiella pneumoniaeModerate Inhibition
Enterococcus faeciumWeak Inhibition

Antiviral Activity

In addition to its antibacterial effects, there is emerging evidence suggesting that compounds containing the triazole moiety may inhibit viral replication. Specifically, studies have indicated that triazole derivatives can interact with viral proteases, potentially blocking their activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole compounds, this compound was found to be effective against Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for these pathogens.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of n-Methyl derivatives against human herpesvirus (HHV). The compound demonstrated a capability to inhibit viral replication at concentrations lower than those required for cytotoxicity in human cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in microbial cells. The triazole ring facilitates binding to the active sites of enzymes such as proteases and deubiquitinases, disrupting their function and leading to cell death or inhibition of replication.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of triazole compounds indicates that modifications in the side chains significantly influence their biological efficacy. For instance:

Modification Effect on Activity
Addition of methyl groupsIncreased lipophilicity and potency
Alteration of nitrogen positionsVariable effects on enzyme binding

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-methyl-3-(1,2,4-triazol-1-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-7-3-2-4-10-6-8-5-9-10/h5-7H,2-4H2,1H3

InChI Key

XGCYFVUZFFZBHI-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C=NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.